molecular formula C12H16O4S B151550 (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate CAS No. 99314-44-0

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B151550
CAS No.: 99314-44-0
M. Wt: 256.32 g/mol
InChI Key: PZOQQSOZRVZCMC-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS: 99314-44-0) is a sulfonate ester characterized by a 3-methyloxetane ring linked to a 4-methylbenzenesulfonyl (tosyl) group via a methylene bridge. Its molecular formula is C₁₂H₁₆O₄S (molecular weight: 256.31 g/mol), and it is typically synthesized by reacting 3-methyl-3-oxetanemethanol with toluenesulfonyl chloride in anhydrous pyridine, yielding a white crystalline solid with a melting point of 50–51°C and a purity of 95–98% . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing LpxC inhibitors for antibiotic development .

Structural characterization employs techniques such as NMR, HRMS, and X-ray crystallography, often facilitated by software like SHELXL and OLEX2 for refinement .

Properties

IUPAC Name

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQQSOZRVZCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420127
Record name (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99314-44-0
Record name (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methyloxetane-3-methanol reacts with the sulfonyl chloride. Key conditions include:

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (2.5 equivalents) to neutralize HCl byproduct.

  • Temperature : 0–25°C to minimize side reactions.

The reaction is typically monitored by thin-layer chromatography (TLC), with purification via silica gel column chromatography using a hexane/ethyl acetate gradient.

Industrial-Scale Production Strategies

While laboratory methods prioritize precision, industrial approaches focus on scalability and cost-efficiency. A patent describing the synthesis of a fluoro-analog provides transferable insights into large-scale production.

Key Industrial Adaptations

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time.

  • Automated Quenching Systems : Minimize hydrolysis of intermediates.

  • Solvent Recovery : Integrated distillation units recycle DCM, reducing waste.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratoryIndustrial
Yield72%60–70% (estimated)
Reaction Time4–6 hours2–3 hours
PurificationColumn ChromatographyCrystallization
Scale<100 g>10 kg

Reaction Optimization and Challenges

Critical Parameters Affecting Yield

  • Moisture Control : Hydrolysis of the sulfonyl chloride necessitates strict anhydrous conditions.

  • Base Selection : Triethylamine outperforms pyridine in suppressing side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of alcohol to sulfonyl chloride maximizes conversion.

Byproduct Formation and Mitigation

  • p-Toluenesulfonic Acid : Generated via hydrolysis; removed by aqueous washes.

  • Diastereomeric Impurities : Controlled by maintaining reaction temperatures below 25°C.

Purification and Characterization

Purification Protocols

  • Laboratory : Column chromatography (silica gel, 70:30 hexane/ethyl acetate).

  • Industrial : Crystallization from methyl tert-butyl ether (MTBE).

Table 2: Analytical Data for (3-Methyloxetan-3-yl)methyl 4-Methylbenzenesulfonate

TechniqueKey ObservationsSource
¹H NMR (400 MHz)δ 1.45 (s, 3H, CH₃), 7.35–7.80 (m, 4H, Ar)
HPLC-MS Purity >95%, [M+H]⁺ = 257.1
X-ray Crystallography Confirms sulfonate group geometry

Chemical Reactions Analysis

Types of Reactions: (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate serves as an important chemical intermediate in the synthesis of various materials. It is particularly noted for its role in:

  • Polymer Chemistry : Used in the preparation of star-shaped copolymers that consist of a hyperbranched poly(oxetane) core with polytetrahydrofuran arms. These materials exhibit unique properties suitable for applications in drug delivery and tissue engineering.
  • Synthesis of Alkaloids : It is utilized in synthesizing octahydroindole alkaloids and γ-butenolides, which have significant industrial applications.

Biological Applications

The compound has been explored for its potential in biological studies:

  • Drug Discovery : Oxetane derivatives, including this compound, are being investigated for their stability and improved physicochemical properties, making them suitable candidates for drug development .
  • CNS Penetrant Inhibitors : A derivative of this compound was identified as a CNS penetrant inhibitor of Toxoplasma gondii, demonstrating potential for treating central nervous system infections .

Medicinal Chemistry

The compound has shown promise in medicinal applications:

  • BMP Signaling Modulation : It has been reported as a small molecule antagonist of Bone Morphogenetic Protein (BMP) signaling pathways. This modulation is crucial for treating conditions such as progressive ossifying fibrosis and cardiovascular diseases . The ability to inhibit BMP signaling provides therapeutic avenues for various diseases associated with abnormal bone formation and inflammation .

Data Tables

Application AreaSpecific Use CaseReference
Polymer ChemistrySynthesis of star-shaped copolymers
Drug DiscoveryDevelopment of stable drug candidates
Biological StudiesInhibition of Toxoplasma gondii
Medicinal ChemistryBMP signaling pathway modulation

Case Study 1: Polymer Synthesis

In a study published by the University of Michigan, researchers utilized this compound to create functional poly(ε-caprolactone) polymers with pendant groups that are significant in biological applications. The resulting polymers exhibited enhanced biocompatibility and controlled degradation rates, making them suitable for drug delivery systems.

Case Study 2: CNS Inhibitors

A high-throughput screening led to the identification of compounds derived from this compound that effectively penetrate the blood-brain barrier. These compounds demonstrated significant potency against TgCPL (Toxoplasma gondii cysteine protease), with IC50 values as low as 5 nM, highlighting their potential in treating CNS infections .

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of new chemical bonds and the generation of various products .

Molecular Targets and Pathways: The compound interacts with nucleophilic sites on enzymes and other proteins, leading to modifications in their structure and function. This interaction is crucial in biochemical assays and drug discovery, where the compound is used to probe enzyme activity and inhibitor binding .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique reactivity stems from the oxetane ring’s strain and the tosyl group’s leaving-group propensity. Below is a comparative analysis with structurally related sulfonate esters:

Table 1: Key Properties of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate and Analogues
Compound Name & CAS Structural Features Similarity Score Melting Point (°C) Synthesis Method Applications/Reactivity
This compound (99314-44-0) Oxetane ring with methyl and tosyl groups N/A 50–51 Tosylation of 3-methyl-3-oxetanemethanol LpxC inhibitor synthesis ; alkylating agent
Butyl 4-methylbenzenesulfonate (778-28-9) Linear butyl chain 0.87 Not reported Tosylation of butanol Alkylating agent in organic synthesis
Oxetan-3-ylmethyl 4-methylbenzenesulfonate (1395417-57-8) Oxetane ring without methyl substituent 0.64 Not reported Analogous to target compound Potential intermediate in drug design
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate (25055-84-9) Diazirine photoaffinity tag N/A Not reported Tosylation of diazirine-containing alcohol Photoaffinity labeling in proteomics
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate (26278-25-1) Benzofuran moiety N/A Not reported Tosylation of benzofuran ethanol Polymer chemistry; photoresist materials

Physicochemical Properties

  • Melting Point : The target compound’s melting point (50–51°C) is higher than many linear tosylates, likely due to crystalline packing enhanced by the oxetane ring .
  • Stability : The oxetane ring’s strain may render it susceptible to acid-catalyzed hydrolysis, similar to labile OBO protecting groups . This contrasts with more stable aryl tosylates like benzofuran derivatives.

Biological Activity

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, identified by its CAS number 99314-44-0, is a sulfonate ester compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows for diverse biological interactions, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O4SC_{12}H_{16}O_{4}S with a molecular weight of approximately 256.32 g/mol. The presence of the methyloxetane ring and the sulfonate group contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves nucleophilic substitution reactions . The sulfonate group serves as an excellent leaving group, facilitating the interaction with nucleophiles such as amino acids and proteins. This mechanism is crucial for its application in biochemical assays and drug discovery, where it acts as a probe to study enzyme mechanisms and interactions with biological macromolecules .

Enzyme Interactions

Research indicates that this compound can modify enzyme activity through covalent bonding with nucleophilic residues in enzymes. This modification can lead to changes in enzyme kinetics and substrate specificity, providing insights into enzyme mechanisms.

Cellular Effects

In cellular studies, this compound has been shown to influence various cellular processes. Its ability to interact with cellular components suggests potential applications in drug design, particularly in targeting specific pathways involved in disease mechanisms .

Case Studies

  • Enzyme Mechanism Studies : In a study investigating the effects of sulfonate esters on enzyme activity, this compound was used as a substrate to explore its reactivity with serine proteases. The results demonstrated significant inhibition of protease activity, indicating its potential as an inhibitor in therapeutic applications .
  • Drug Discovery Applications : A recent investigation into novel chemotypes for drug development highlighted the use of this compound as a lead compound for designing inhibitors against specific targets involved in metabolic pathways. The study emphasized the compound's ability to modulate target interactions effectively .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(3-Methyloxetan-3-yl)methyl 4-nitrobenzenesulfonateNitro group increases electrophilicityEnhanced reactivity with nucleophiles
(3-Methyloxetan-3-yl)methyl 4-chlorobenzenesulfonateChlorine enhances lipophilicityPotentially increased membrane permeability
(3-Methyloxetan-3-yl)methyl 4-bromobenzenesulfonateBromine's larger size affects stericsVariable effects on biological targets

This comparison illustrates how variations in substituents can influence the biological activity and reactivity of sulfonate esters.

Q & A

Q. What are the optimal synthetic routes for (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Sulfonate esters are typically synthesized via nucleophilic substitution between an alcohol and a sulfonyl chloride. For this compound, 3-methyloxetane-3-methanol can react with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane or THF, using a base like pyridine or triethylamine to scavenge HCl. Reaction monitoring via TLC (using UV or iodine visualization) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require controlled temperature (0–25°C) and exclusion of moisture .

Q. How can the purity and structural integrity of the compound be validated?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR should confirm the oxetane ring (e.g., quaternary methyl at ~1.5 ppm) and sulfonate ester (aromatic protons at ~7.3–7.8 ppm).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL resolves bond lengths and angles, particularly the sulfonate group’s geometry.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry verifies purity (>95%) and detects sulfonic acid byproducts.

Q. What solvents and storage conditions are recommended to prevent hydrolysis?

The sulfonate ester is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Periodic NMR checks can assess degradation.

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity in alkylation reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states during nucleophilic attacks. Key parameters:

  • Electrostatic Potential Maps : Highlight electrophilic regions (sulfonate group).
  • Activation Energy : Compare with analogs (e.g., triflates) to predict reaction rates. Example workflow: Optimize geometry at B3LYP/6-31G(d), then compute energy barriers for SN2 pathways .

Q. How to resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • Mechanistic Analysis : Use 18O^{18} \text{O}-labeling or kinetic isotope effects to confirm hydrolysis vs. elimination pathways.
  • Byproduct Identification : LC-MS/MS or GC-MS detects intermediates (e.g., 3-methyloxetane-3-methanol from hydrolysis).
  • Steric Effects : Molecular dynamics simulations (e.g., GROMACS) assess steric hindrance from the oxetane’s methyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
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(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

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